

Key Clinical Study: Oral Urea and Growth Hormone

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Compound Focus: 4,4'-Dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid)

CAS No.: 134-47-4

Cat. No.: S546441

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A 2025 study specifically investigated the effect of oral urea ingestion on growth hormone (GH) secretion in healthy adults. The core finding and experimental design are summarized below [1].

- Core Conclusion:** The study concluded that **oral urea does not significantly stimulate GH secretion** and therefore cannot be used as a stimulation test for growth hormone deficiency [1].

The table below outlines the key parameters and results from this clinical trial.

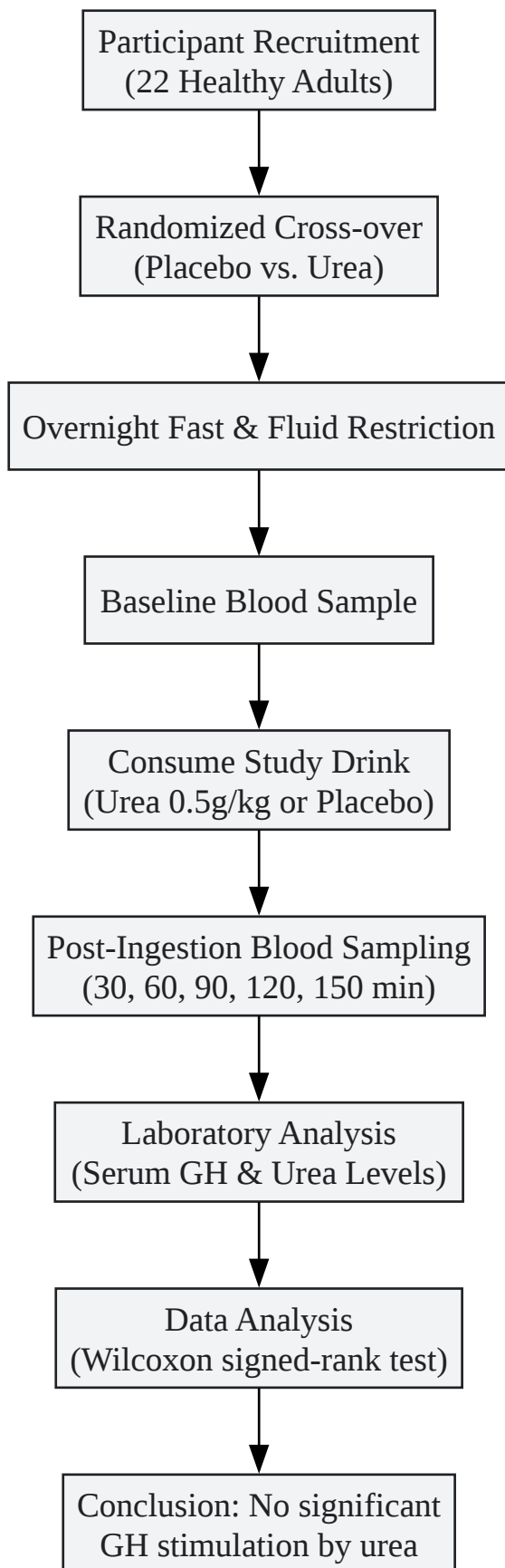
Aspect	Details
Study Design	Double-blind, randomized, placebo-controlled cross-over trial [1]
Participants	22 healthy adults (median age 27) [1]
Intervention	Single weight-adapted dose of oral urea (0.5 g/kg, 30–45 g) vs. placebo [1]
GH Measurement Times	Baseline, 60 minutes, and 120 minutes after ingestion [1]
Key Result	No significant difference in GH levels between urea and placebo at 120 minutes ($p=0.08$) [1]
Urea Level Change	Plasma urea peaked at 60 min (16.8 mmol/L) from a baseline of 4.4 mmol/L, confirming systemic absorption [1]

Experimental Protocol

For your reference, here is the detailed methodology employed in the study [1]:

- **Preparation:** Participants attended two study visits after an overnight fast and at least two hours of fluid restriction.
- **Intervention:** On each visit, they consumed either the urea drink (urea dissolved in 200 ml water with a lemon-lime flavoring agent) or a matched placebo drink in random order.
- **Blinding:** The drinks were prepared by unblinded staff not involved in the study to ensure participants and investigators remained blinded.
- **Blood Sampling:** A venous catheter was inserted, and baseline blood samples were collected at least 20 minutes after insertion. Subsequent samples were taken at 30, 60, 90, 120, and 150 minutes after drinking the solution.
- **Laboratory Analysis:** Serum GH levels were measured in batches from stored samples using an electrochemiluminescence immunoassay (ECLIA) on a Cobas8000 analyzer.

This workflow can be visualized in the following diagram:



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J Acid Urea in a Different Context

It is important to clarify that "Urea J Acid" exists as a specific chemical compound (CAS 134-47-4) in biomedical research, but it is categorized as a **selective inhibitor of protein arginine methyltransferases (PRMTs)**, not a growth hormone stimulant [2].

- **Primary Activity:** It inhibits enzymes like PRMT1 and is investigated for its potential anti-inflammatory and anti-cancer properties [2].
- **Distinction from Simple Urea:** This specialized chemical is distinct from the simple urea molecule used in the clinical study described above.

How to Proceed with Your Research

Given that the direct path does not yield the expected results, you might consider these alternative approaches:

- **Focus on Established GH Stimulation Tests:** The search results mention that current diagnostic tests for GH deficiency, like the insulin tolerance test (ITT) or the glucagon stimulation test, are burdensome. Macimorelin is noted as the sole oral option but is costly [1]. A comparison guide focusing on these established methods (injection requirements, safety profiles, cost, availability) versus the investigated failure of urea would be highly valuable.
- **Explore Other Hormonal Interactions:** While not directly related to J Acid Urea, other hormones like aldosterone, angiotensin II, and parathyroid hormone (PTH) play significant roles in the body's acid-base balance, which could be a related area of interest [3].

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References

1. Effect of oral urea ingestion on growth hormone levels in ... [pmc.ncbi.nlm.nih.gov]

2. | PRMT1 inhibitor | CAS#... | AMI-1; AMI 1| InvivoChem Urea J Acid [invivochem.com]

3. The Role of the Endocrine System in the Regulation of Acid ... [pmc.ncbi.nlm.nih.gov]

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